molecular formula C21H13Cl2N5 B2987140 [4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene CAS No. 338747-39-0

[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene

Cat. No. B2987140
CAS RN: 338747-39-0
M. Wt: 406.27
InChI Key: AOBKSXUVDPCRIB-DQSJHHFOSA-N
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Description

“[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroaceta­mide resulted in a compound with a similar structure .


Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using various spectroscopic techniques such as X-ray diffraction, NMR, and IR spectroscopy . The structure is often determined by the arrangement and connectivity of its atoms, without regard to the three-dimensional shape it takes in space.


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For example, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, the dipole moment, the polarizability, and the first order hyperpolarizability of similar compounds have been calculated .

Scientific Research Applications

Development of Solution Formulations

Researchers have investigated various nonaqueous solution formulations for poorly water-soluble compounds, focusing on preventing or delaying precipitation from solution upon dilution with water. This research is crucial for developing suitable formulations for early toxicology and clinical studies of poorly soluble compounds, highlighting the importance of solubilized, precipitation-resistant formulations for achieving higher in vivo blood levels necessary for successful evaluation. (Lori Burton et al., 2012)

Novel Polyimides for Advanced Materials

The synthesis of novel polyimides, incorporating specific aromatic diamine monomers, has been explored. These polymers exhibit desirable properties such as good solubility in common organic solvents, high thermal stability, and excellent hydrophobicity, making them suitable for various applications in materials science. (Xiaohua Huang et al., 2017)

Antibacterial and Antioxidant Activities

A study on azo-azomethine dyes derived from aminopyridines demonstrated significant antibacterial activity against various bacteria and exhibited notable radical scavenging properties. This research provides insights into the potential of these compounds for developing new antibacterial agents with added antioxidant benefits. (Farideh Azarbani et al., 2016)

Exploring Antimycobacterial Agents

Research into the synthesis of novel compounds with potential antimycobacterial activities has been conducted. This includes the development of 1,5-diphenylpyrrole derivatives, which have shown selective activity toward Mycobacterium tuberculosis, offering a promising avenue for new treatments against tuberculosis. (M. Biava et al., 2008)

Antidepressant and Nootropic Agents

The synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlight the significance of these compounds in addressing mental health disorders. This research presents a methodological approach to developing CNS active agents for therapeutic use. (Asha B. Thomas et al., 2016)

Safety and Hazards

Safety and hazards associated with such compounds can vary greatly depending on their structure and usage. For instance, some compounds might be toxic if swallowed, cause skin irritation, or be very toxic to aquatic life with long lasting effects .

Future Directions

The future directions in the research and development of such compounds could involve the synthesis of new derivatives with improved properties, the exploration of their biological activities, and their potential applications in various fields .

properties

IUPAC Name

[4-(2,4-dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N5/c22-15-8-9-17(18(23)11-15)20-19(28-27-16-6-2-1-3-7-16)13-25-21(26-20)14-5-4-10-24-12-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBKSXUVDPCRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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